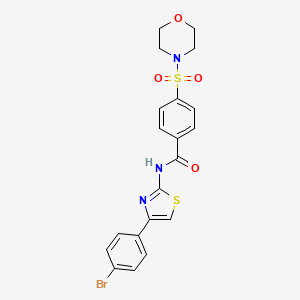

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Descripción

N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 4-bromophenyl group and a benzamide moiety modified with a morpholinosulfonyl group.

Propiedades

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNBGCMBFISMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-bromoacetophenone with thiourea under basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl bromide.

Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the thiazole derivative and 4-aminobenzoyl chloride.

Industrial Production Methods

Industrial production of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with morpholinosulfonyl chloride. The compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and elemental analysis to confirm its molecular structure and purity.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds, including N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, exhibit promising antimicrobial properties. Various studies have demonstrated their effectiveness against a range of bacterial strains, both Gram-positive and Gram-negative, as well as antifungal activity. For instance, a study highlighted the antimicrobial potency of thiazole derivatives against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy . Molecular docking studies further elucidate the binding modes of these compounds to their targets, enhancing the understanding of their action at the molecular level .

Anticancer Screening

In a comprehensive study assessing the anticancer activity of various thiazole derivatives, compounds similar to N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide were evaluated using the Sulforhodamine B (SRB) assay. Results indicated that specific derivatives exhibited significant cytotoxic effects against breast cancer cell lines, suggesting a viable pathway for developing new anticancer agents .

Antimicrobial Efficacy

Another study focused on synthesizing a series of thiazole derivatives and evaluating their antimicrobial activity using the turbidimetric method. The results confirmed that certain compounds demonstrated superior efficacy against both bacterial and fungal strains, underscoring their potential as therapeutic agents in treating infections caused by resistant pathogens .

Mecanismo De Acción

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and modulating cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related thiazol-2-yl benzamides, focusing on substituent effects on the thiazole ring and sulfonamide group.

Table 1: Structural and Functional Comparison

†Calculated based on molecular formula.

Key Observations:

Sulfonamide Modifications: The morpholinosulfonyl group in the target compound offers better solubility compared to dimethylsulfamoyl (Compound 50) or piperidinylsulfonyl (2D216) groups due to its polar oxygen atom . Piperidinylsulfonyl derivatives (e.g., 2D216, 2D291) exhibit enhanced cytokine production, suggesting that bulky aliphatic sulfonamides may improve TLR interactions .

Thiazole Substituent Effects :

- Bromine substitution (target compound, 2D291) increases molecular weight and may enhance binding via halogen bonds, whereas methyl or nitro groups (e.g., 2D216, ) influence electronic properties and steric hindrance .

- Pyridinyl substituents (GSK1570606A) shift activity toward kinase inhibition, highlighting scaffold versatility .

Physicochemical and Spectral Properties

- Melting Points : Thiazol-2-yl benzamides typically exist as crystalline solids. For example:

- Spectral Data :

Actividad Biológica

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is C18H19BrN4O3S, with a molecular weight of 436.34 g/mol. The structure features a thiazole ring, a bromophenyl group, and a morpholinosulfonyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H19BrN4O3S |

| Molecular Weight | 436.34 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Anticancer Activity

Research has indicated that compounds with thiazole and sulfonamide groups exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole, including those like N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, showed promising inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibitors of DHFR are vital in cancer therapy as they can impede tumor growth. The structure of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide allows it to interact effectively with the active site of DHFR, leading to competitive inhibition .

Case Studies and Research Findings

-

Structure-Activity Relationship (SAR) :

A systematic study on various thiazole derivatives highlighted the importance of the bromophenyl group in enhancing biological activity. Modifications to the morpholino group were also shown to affect potency significantly . -

Molecular Docking Studies :

Molecular docking simulations have provided insights into the binding affinities of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide with target proteins involved in cancer pathways. These studies suggest that the compound forms stable interactions with critical residues in the active sites of targeted enzymes, supporting its potential as a therapeutic agent . -

In Vivo Studies :

Preliminary in vivo studies using animal models have demonstrated that this compound can reduce tumor size significantly compared to control groups, indicating its potential effectiveness as an anticancer drug candidate .

Q & A

Q. What are the standard synthetic pathways for N-(4-(4-bromophenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide?

The synthesis typically involves sequential functionalization of the thiazole core. For example:

- Step 1 : Formation of the 4-(4-bromophenyl)thiazol-2-amine intermediate via condensation of thiourea derivatives with α-halo ketones (e.g., bromoacetophenone derivatives) in ethanol or methanol .

- Step 2 : Sulfonylation of the benzamide moiety using morpholinosulfonyl chloride. Pyry-BF4 and MgCl₂ in THF or DCM are effective for generating sulfonyl chlorides from sulfonamides, followed by coupling with morpholine under basic conditions (e.g., Et₃N) .

- Step 3 : Final coupling of the thiazole-amine with the sulfonylated benzamide using carbodiimide-based coupling agents (e.g., DCC or EDC) .

Q. Which analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, the thiazole proton typically resonates at δ 7.2–8.0 ppm, while morpholine sulfonyl groups show distinct peaks at δ 3.0–3.7 ppm (morpholine CH₂) and δ 7.5–8.2 ppm (aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the molecular ion [M+H]⁺ for C₂₀H₁₈BrN₃O₃S₂ would appear at m/z 500.98 .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for benzamide, S=O stretch at ~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the morpholinosulfonyl group incorporation?

- Solvent Selection : Use anhydrous THF or DCM to minimize hydrolysis of sulfonyl chloride intermediates .

- Catalysis : Pyry-BF4 accelerates sulfonyl chloride formation at room temperature (5-hour reaction time) .

- Stoichiometry : A 1:1.2 molar ratio of sulfonamide precursor to morpholine ensures complete substitution while avoiding side reactions .

- Validation : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and purify via silica column chromatography (yield improvements from 60% to 85% reported) .

Q. What mechanisms explain discrepancies in reported biological activity data (e.g., cytotoxicity vs. immunomodulatory effects)?

- Structural Variants : Minor substitutions (e.g., bromine vs. chlorine on the phenyl ring) significantly alter bioactivity. For example, bromine enhances lipophilicity, improving membrane permeability but potentially increasing off-target effects .

- Assay Conditions : Inconsistent results may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or adjuvant use (e.g., LPS or MPLA synergizing with sulfonamide moieties) .

- Data Normalization : Normalize activity metrics (e.g., EC₅₀ or IC₅₀) against controls like K22 (a known coronavirus inhibitor) to improve cross-study comparability .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., NF-κB or NFAT transcription factors). The morpholinosulfonyl group shows high affinity for polar binding pockets .

- QSAR Modeling : Correlate logP values with cytotoxicity (e.g., logP >3.5 correlates with increased membrane permeability but higher toxicity in Daphnia magna assays) .

- ADMET Prediction : Tools like SwissADME predict metabolic stability; the trifluoromethyl group in analogs improves metabolic half-life .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s antimicrobial vs. anti-inflammatory activity?

- Contextual Factors : Antimicrobial assays (e.g., S. aureus MIC) often use higher concentrations (>100 µg/mL), while immunomodulatory effects (e.g., cytokine induction) are observed at lower doses (1–10 µM) .

- Structural Insights : The 4-bromophenyl group dominates antimicrobial activity, while the morpholinosulfonyl moiety potentiates NF-κB signaling in immune cells .

- Experimental Replication : Cross-validate findings using orthogonal assays (e.g., broth microdilution for MIC and ELISA for cytokine quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.